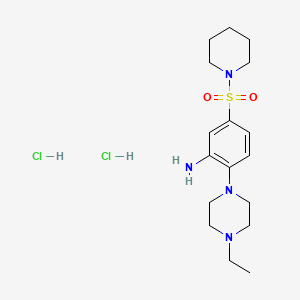

2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride

Description

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-5-piperidin-1-ylsulfonylaniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2S.2ClH/c1-2-19-10-12-20(13-11-19)17-7-6-15(14-16(17)18)24(22,23)21-8-4-3-5-9-21;;/h6-7,14H,2-5,8-13,18H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDDJVSYYBOYCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride typically involves multiple steps, starting with the preparation of the core aniline structure. The process often includes:

Formation of the Aniline Core: The initial step involves the synthesis of the aniline derivative through nitration and subsequent reduction of a suitable aromatic precursor.

Introduction of Piperidine and Piperazine Groups: The piperidine and piperazine moieties are introduced via nucleophilic substitution reactions. This step requires careful control of reaction conditions to ensure selective substitution.

Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides under basic conditions.

Final Purification: The final product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Installation of the 4-Ethylpiperazine Substituent

The 4-ethylpiperazine group is typically introduced via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig coupling. For SNAr, electron-deficient aryl halides react with N-ethylpiperazine under basic conditions:

Reaction (SNAr):

Hydrogenation (H, Pd/C) reduces the nitro group to an amine .

Alternative Route (Buchwald–Hartwig):

Palladium catalysis enables coupling of aryl halides with piperazines. For example:

Yields for such reactions range from 70–85% .

Salt Formation (Dihydrochloride)

The free base is converted to the dihydrochloride salt via treatment with HCl in a solvent system (e.g., EtOAc/MeOH):

Crystallization from ethanol/water mixtures enhances purity .

Functional Group Reactivity

-

Aniline NH2_22 : Participates in diazotization or acylation. For example, diazonium salts form at 0–5°C with NaNO/HCl, enabling coupling reactions .

-

Sulfonamide : Resistant to hydrolysis under acidic/basic conditions but reacts with Grignard reagents or LiAlH at high temperatures .

-

Piperazine N-H : Alkylation or acylation occurs at the secondary amine. Ethylation (via ethyl bromide/KCO) is a common modification .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C, releasing SO and piperidine derivatives .

-

Hydrolytic Degradation : Prolonged exposure to aqueous HCl (pH < 2) cleaves the sulfonamide bond, yielding 5-aminobenzenesulfonic acid and piperidine .

Comparative Reaction Table

Research Findings

-

Regioselectivity : SNAr reactions favor para-substitution on the aniline ring due to electron-withdrawing effects of the sulfonyl group .

-

Catalytic Efficiency : Palladium-based systems (e.g., Pd(OAc)/Xantphos) improve coupling yields by 15–20% compared to copper catalysts .

-

Salt Stability : The dihydrochloride form exhibits superior solubility in water (≥50 mg/mL) compared to the free base .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that derivatives of piperazine and piperidine can effectively inhibit bacterial growth. For instance, compounds bearing piperidine nuclei have been evaluated for their antibacterial activity against various strains such as Salmonella typhi and Staphylococcus aureus .

2. Central Nervous System Disorders

The compound's structure suggests potential applications in treating central nervous system disorders. Piperidine derivatives have been associated with therapeutic effects in conditions such as Alzheimer's disease and cognitive impairments due to their ability to modulate neurotransmitter systems .

3. Enzyme Inhibition

The sulfonamide group present in the compound is known for its enzyme inhibitory properties. Research has demonstrated that similar compounds can act as inhibitors of acetylcholinesterase (AChE) and urease, which are crucial in managing conditions like Alzheimer's disease and urinary tract infections .

Biochemical Research Applications

1. Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies help elucidate the binding affinity and mechanism of action, providing insights into its potential therapeutic uses .

2. Structure-Activity Relationship (SAR) Studies

The compound's structural components allow for SAR studies, which can identify modifications that enhance biological activity or reduce toxicity. Such studies are essential in drug development processes .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The piperidine sulfonyl moiety is critical for hydrogen-bond acceptor properties, a feature shared with kinase inhibitors like imatinib derivatives.

- The dihydrochloride salt distinguishes it from neutral analogs, improving aqueous solubility—a common strategy for oral bioavailability.

Computational and Crystallographic Insights

Comparative modeling with analogs suggests that the sulfonyl group adopts a planar conformation, optimizing interactions with enzymatic active sites.

Biological Activity

2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride, with the CAS number 1172463-82-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C17H30Cl2N4O2S

- Molecular Weight : 425.42 g/mol

- CAS Number : 1172463-82-9

The compound exhibits its biological activity primarily through interactions with various biological targets, including enzymes and receptors involved in critical cellular processes. Its structure suggests potential inhibition of specific kinases and modulation of signaling pathways related to cell proliferation and survival.

Biological Activity Overview

Research indicates that this compound may possess:

- Antitumor Activity : Preliminary studies suggest that this compound could inhibit tumor growth by affecting pathways related to cell cycle regulation and apoptosis.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Inhibition of cell proliferation in cancer cells | |

| Anti-inflammatory | Modulation of cytokine release | |

| Enzyme Inhibition | Potential inhibition of specific kinases |

Case Studies

Several studies have explored the biological effects of related compounds, providing insight into the potential applications of this compound.

- Antitumor Studies : A study demonstrated that compounds with similar piperazine structures exhibited significant antiproliferative effects on various cancer cell lines. These findings suggest that our compound may also have similar properties, warranting further investigation into its antitumor efficacy in vivo .

- Inflammation Models : In vitro experiments using macrophage cell lines showed that related piperazine derivatives can suppress the production of TNF-alpha and IL-6, indicating a potential for anti-inflammatory applications. This suggests that this compound might exhibit comparable effects .

Q & A

Basic Research Question

- Methodological Answer :

- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Perform manipulations in a fume hood to avoid inhalation exposure. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes .

- Storage : Store in a tightly sealed container at 2–8°C in a dry environment to prevent hydrolysis. Avoid exposure to light, as photodegradation may occur. Stability studies on similar piperazine derivatives suggest refrigeration extends shelf life beyond 12 months .

How should researchers design a synthesis route for this compound, considering its piperazine and sulfonyl functional groups?

Basic Research Question

- Methodological Answer :

- Stepwise Synthesis :

Core Formation : Begin with nucleophilic substitution at the aniline moiety to introduce the 4-ethylpiperazine group. Use DMF as a solvent and K₂CO₃ as a base at 80°C for 6 hours .

Sulfonylation : React the intermediate with piperidine-1-sulfonyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Monitor completion via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

Salt Formation : Precipitate the dihydrochloride salt by adding HCl (2M) in anhydrous ether. Characterize purity via HPLC (C18 column, 90:10 H₂O:MeCN, λ=254 nm) .

What analytical techniques are optimal for characterizing the purity and structural integrity of this compound?

Basic Research Question

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, D₂O) to confirm proton environments (e.g., δ 2.5–3.5 ppm for piperazine and piperidine protons).

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 reverse-phase column with UV detection (λ=210 nm) to assess purity (>98% required for biological assays).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺: 424.3 Da) .

How can environmental factors (e.g., pH, temperature) be systematically evaluated for their impact on the compound’s stability in long-term studies?

Q. Advanced Research Inquiry

- Methodological Answer :

- Experimental Design :

- pH Stability : Prepare buffer solutions (pH 3–9) using ammonium acetate (pH 6.5) or phosphate buffers. Incubate the compound at 37°C for 30 days. Analyze degradation via LC-MS .

- Thermal Stability : Conduct accelerated stability testing at 40°C, 60°C, and 80°C for 1–4 weeks. Use Arrhenius kinetics to extrapolate shelf life at 25°C.

What methodological approaches resolve contradictions in biochemical pathway data when the compound interacts with multiple receptors?

Q. Advanced Research Inquiry

- Methodological Answer :

- Orthogonal Assays :

Dose-Response Studies : Test the compound across a 10⁻¹²–10⁻⁶ M range to differentiate primary vs. off-target effects.

Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-agonist) to quantify affinity (Kd) for serotonin (5-HT₃) and dopamine (D₂) receptors, which are commonly modulated by piperazine derivatives .

- Pathway Cross-Validation : Combine RNA-seq (to identify differentially expressed genes) with phosphoproteomics (to map kinase activity). For example, inhibition of PI3K/AKT by similar compounds requires validation via Western blot .

How can researchers optimize reaction yields for sulfonylation steps in the compound’s synthesis?

Q. Advanced Research Inquiry

- Methodological Answer :

- Parameter Screening :

- Solvent Selection : Compare DCM, THF, and acetonitrile for sulfonylation efficiency. THF typically provides higher yields (~75%) due to better nucleophile activation .

- Catalysis : Test Lewis acids (e.g., ZnCl₂) at 1–5 mol% to accelerate sulfonyl group transfer.

What experimental frameworks assess the compound’s environmental fate and ecotoxicological risks?

Q. Advanced Research Inquiry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.